molecular formula C9H12N4S B13070205 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine

Cat. No.: B13070205
M. Wt: 208.29 g/mol
InChI Key: LCCYTKBFEGJICL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine is a heterocyclic compound that features both thiazole and imidazole rings. These rings are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine typically involves the reaction of dimethyl thiazole with an imidazole derivative under controlled conditions. The process may include steps such as:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a halogenated ketone.

    Coupling with imidazole: The thiazole derivative is then coupled with an imidazole compound using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance yield and purity while reducing production time and costs.

Chemical Reactions Analysis

Types of Reactions: 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated reagents in the presence of a base like potassium carbonate.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen functionalities.

    Reduction: Reduced forms with hydrogen additions.

    Substitution: Substituted thiazole or imidazole derivatives.

Scientific Research Applications

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.

    Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering various biochemical pathways. For example, it may inhibit microbial enzymes, leading to antimicrobial effects, or interact with cellular receptors to modulate immune responses.

Comparison with Similar Compounds

    Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring and exhibit similar biological activities.

    Imidazole derivatives: Compounds such as metronidazole and clotrimazole contain the imidazole ring and are used in antimicrobial therapies.

Uniqueness: 1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine is unique due to its combined thiazole and imidazole rings, which confer distinct chemical reactivity and biological activity

Biological Activity

1-[(Dimethyl-1,3-thiazol-5-yl)methyl]-1H-imidazol-2-amine, with CAS number 1852304-88-1, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, focusing on its antimicrobial, anticancer, and other pharmacological effects based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂N₄S, with a molecular weight of 208.28 g/mol. Its structure features a thiazole ring and an imidazole moiety, which are known to contribute significantly to its biological activities.

Antimicrobial Activity

Research indicates that compounds containing thiazole and imidazole rings exhibit significant antimicrobial properties. In particular:

  • Antibacterial Activity : Studies have shown that thiazole derivatives can inhibit various bacterial strains. For instance, certain thiazole compounds have demonstrated minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 μg/mL against Gram-positive bacteria such as Streptococcus spp. and Bacillus spp. . The presence of hydrophobic groups in the structure enhances their antibacterial efficacy.
Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Micrococcus luteus1.95–3.917.81–125
Bacillus spp.3.91–15.6231.25–500
Streptococcus spp.7.81–15.6231.25–500

Anticancer Activity

The anticancer potential of thiazole and imidazole derivatives has been widely studied. For example:

  • Cell Line Studies : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including glioblastoma and melanoma cells. IC₅₀ values for some thiazole derivatives were reported to be less than that of standard chemotherapeutic agents like doxorubicin .
CompoundCell LineIC₅₀ (μg/mL)
Compound AU251 (Glioblastoma)<10
Compound BWM793 (Melanoma)<30

The biological activity of this compound is attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : Thiazole derivatives have been identified as inhibitors of certain enzymes involved in cancer progression and microbial resistance mechanisms . For instance, they may inhibit the activity of key proteins in cancer cell proliferation pathways.

Case Studies

Recent studies have explored the efficacy of thiazole-containing compounds in various therapeutic contexts:

  • Study on Antimicrobial Efficacy : A study published in MDPI highlighted the effectiveness of thiazole derivatives against resistant bacterial strains, emphasizing the importance of structure in enhancing activity .
  • Anticancer Research : In another study focusing on the anticancer properties of thiazole derivatives, researchers discovered that specific substitutions on the thiazole ring significantly improved cytotoxicity against cancer cell lines .

Properties

Molecular Formula

C9H12N4S

Molecular Weight

208.29 g/mol

IUPAC Name

1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]imidazol-2-amine

InChI

InChI=1S/C9H12N4S/c1-6-8(14-7(2)12-6)5-13-4-3-11-9(13)10/h3-4H,5H2,1-2H3,(H2,10,11)

InChI Key

LCCYTKBFEGJICL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)CN2C=CN=C2N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.